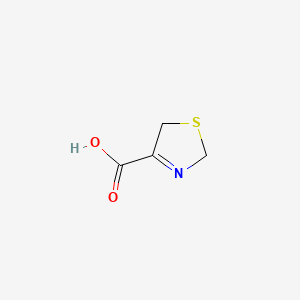

delta(3)-Thiazoline-4-carboxylate

Description

Contextualization within Heterocyclic Chemical Research

Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental to numerous areas of scientific inquiry, including pharmaceuticals, agrochemicals, and materials science. rsc.orgacs.org Within this broad class of molecules, thiazolines—five-membered rings containing both sulfur and nitrogen atoms—have garnered significant interest. rsc.org Although they have received comparatively less attention than some other heterocyclic systems, the unique properties imparted by the sulfur atom have led to a recent increase in research focused on their chemical attributes and potential applications. rsc.org

Significance of the Thiazoline-4-Carboxylate Scaffold in Academic Investigations

The thiazoline-4-carboxylate scaffold is a key structural motif in a variety of bioactive natural products, often of peptide origin. rsc.org This has made it a versatile building block for the synthesis of diverse organic molecules in academic and industrial research. rsc.org Thiazoline (B8809763) derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. ontosight.ai This has led to their investigation as potential therapeutic agents and as structural components in the development of new drugs. nih.gov

Isomeric Forms and Stereochemical Considerations in Research

The thiazoline-4-carboxylate core can exist in different isomeric forms, with the position of the double bond within the thiazoline ring being a key distinguishing feature. Stereochemistry also plays a crucial role in the biological activity of these compounds.

delta(2)-Thiazoline-4-carboxylate (2-Amino-2-thiazoline-4-carboxylic acid, ATC)

Also known as 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid, this isomer is a notable intermediate in the industrial synthesis of L-cysteine. wikipedia.org It exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid. wikipedia.org Research has explored its synthesis from methyl chloroacrylate and thiourea (B124793). wikipedia.org Furthermore, 2-amino-2-thiazoline-4-carboxylic acid (ATCA) has been identified as a promising biomarker for assessing cyanide exposure due to its stability in biological matrices. nih.gov

delta(3)-Thiazoline-4-carboxylate (Focus of the Outline)

This compound, or 2,5-Dihydrothiazole-4-carboxylic acid, is characterized by a double bond between the third and fourth positions of the thiazoline ring. ontosight.ainih.gov This specific arrangement of atoms imparts distinct chemical properties that are a subject of ongoing research. Synthesis of this isomer can be achieved through methods such as the reaction of cysteine with chloroacetic acid followed by cyclization. ontosight.ai

Thiazolidine-4-carboxylate (T4C) Analogues

Thiazolidine-4-carboxylate (T4C) is the fully saturated analogue of the thiazoline-4-carboxylates. It serves as a crucial starting material in the synthesis of various biologically active molecules. For instance, derivatives of T4C have been synthesized and evaluated as inhibitors of influenza neuraminidase and as potential agents for managing diabetes by inhibiting α-amylase and α-glucosidase. nih.govresearchgate.net In metabolic studies, L-thiazolidine-4-carboxylic acid has been shown to be oxidized to L-thiazoline-4-carboxylic acid. nih.gov

Overview of Key Academic Research Trajectories

Current research on thiazoline-4-carboxylate isomers and their analogues is multifaceted. A significant trajectory involves the synthesis of novel derivatives and their evaluation for a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov Another key area of investigation is the development of efficient and sustainable synthetic methodologies for these heterocyclic compounds. This includes the use of various catalysts and reaction conditions to improve yields and reduce environmental impact. google.comorganic-chemistry.org Furthermore, there is a growing interest in understanding the structure-activity relationships of these molecules to design more potent and selective therapeutic agents. nih.govresearchgate.net

| Compound Name | Other Names | Key Research Area |

| delta(2)-Thiazoline-4-carboxylate | 2-Amino-2-thiazoline-4-carboxylic acid, ATC | Industrial synthesis of L-cysteine, biomarker for cyanide exposure wikipedia.orgnih.gov |

| This compound | 2,5-Dihydrothiazole-4-carboxylic acid | Synthesis and potential biological activities ontosight.ainih.gov |

| Thiazolidine-4-carboxylate | T4C | Synthesis of influenza neuraminidase inhibitors, antidiabetic agents nih.govresearchgate.net |

| Isomer/Analogue | Key Structural Feature | Significance |

| delta(2)-Thiazoline-4-carboxylate | Double bond at the C2-N3 position | Intermediate in amino acid synthesis wikipedia.org |

| This compound | Double bond at the C3-C4 position | Focus of specific synthetic and biological studies ontosight.ai |

| Thiazolidine-4-carboxylate | Saturated thiazolidine (B150603) ring | Precursor for various bioactive compounds nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c6-4(7)3-1-8-2-5-3/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREQLINHYFEKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223111 | |

| Record name | delta(3)-Thiazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72781-97-6 | |

| Record name | delta(3)-Thiazoline-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072781976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(3)-Thiazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Thiazoline 4 Carboxylates

Established Synthetic Routes to δ³-Thiazoline-4-Carboxylate

The δ³-thiazoline-4-carboxylate structure features an endocyclic carbon-nitrogen double bond. While the δ²-isomer is more commonly reported, several synthetic strategies for the thiazoline (B8809763) ring system can potentially lead to or be adapted for the synthesis of δ³-thiazolines.

Strategies for Ring Closure and Functionalization

The primary and most classical approach to constructing the thiazoline-4-carboxylate skeleton involves the condensation of cysteine or its esters with a suitable electrophilic one-carbon unit. This general strategy is an adaptation of the well-known Hantzsch thiazole (B1198619) synthesis. wikipedia.org

A common method involves the reaction of L-cysteine with aryl nitriles, which, under buffered aqueous conditions, can yield (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids without significant racemization. organic-chemistry.org The nature of the substituent at the 2-position is determined by the choice of the nitrile.

Another versatile approach is the reaction of cysteine or its esters with dithioesters. For instance, the reaction of cysteine with dithiocarboxylic acid esters (RCS₂R') can provide 2-substituted-2-thiazoline-4-carboxylates. oup.com This method allows for the introduction of various substituents at the C2 position.

Furthermore, the cyclization of N-acylcysteine derivatives serves as a route to 2-substituted thiazoline-4-carboxylates. For example, N-acetylcysteine can undergo cyclization in the presence of concentrated mineral acids to form 2-methyl-2-thiazoline-4-carboxylic acid. osti.gov This intramolecular condensation is a powerful tool for creating 2-alkyl or 2-aryl substituted thiazolines.

The functionalization of the thiazoline ring can be achieved by using appropriately substituted starting materials. For example, using different aminoethane thiols like cysteine methyl ester or penicillamine (B1679230) in reactions with dithiocarboxylic acid esters can lead to functionalized thiazoline-4-carboxylates at various positions. oup.com

Stereoselective and Enantioselective Approaches

The preservation of stereochemistry at the C4 position is a crucial aspect of synthesizing thiazoline-4-carboxylates, especially when L- or D-cysteine is used as the chiral starting material. Many synthetic methods are designed to be stereoretentive.

For instance, the synthesis of (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids from L-cysteine and aryl nitriles has been shown to proceed with high enantiomeric purity when conducted in a NaHCO₃/NaOH-buffered aqueous alcoholic medium. organic-chemistry.org The mild reaction conditions are key to preventing racemization at the chiral center.

Dehydrative cyclization of S-unprotected cysteine dipeptides catalyzed by molybdenum(VI) has been reported as a method for synthesizing thiazolines with minimal epimerization of the C-2-exomethine group. rsc.org This highlights the importance of the catalyst system in controlling the stereochemical outcome.

While many methods focus on retaining the chirality from the starting amino acid, developing de novo enantioselective syntheses remains a challenge. Most stereoselective approaches rely on the readily available chiral pool of cysteine isomers.

Synthesis of 2-Amino-δ²-Thiazoline-4-Carboxylate (ATC)

2-Amino-δ²-thiazoline-4-carboxylate (ATC), which exists in tautomeric equilibrium with 2-iminothiazolidine-4-carboxylic acid, is a key industrial intermediate for the synthesis of L-cysteine. wikipedia.org Its synthesis has been extensively studied and optimized.

One-Pot Synthetic Procedures

One-pot syntheses of ATC are highly desirable from an industrial perspective as they simplify operations and reduce costs. A prominent one-pot method involves the reaction of 2,3-dichloropropionic acid with thiourea (B124793). This procedure has been reported to significantly increase the yield to as high as 93% compared to multi-step approaches. researchgate.net

Another efficient one-pot synthesis starts from methyl acrylate (B77674). The process involves the chlorination of methyl acrylate to form 2,3-dichloro methyl propionate, which is then converted to 2-chloroacrylic acid. Without isolation of intermediates, subsequent reaction with thiourea and pH adjustment leads to the cyclization and formation of ATC. google.comgoogle.com This streamlined process avoids the isolation of intermediates, thus saving time and resources.

Electrochemical methods also offer a one-pot approach. The synthesis of 2-aminothiazoles has been achieved through the reaction of active methylene (B1212753) ketones with thioureas mediated by NH₄I in an undivided electrochemical cell. beilstein-journals.org While not specific to ATC, this methodology showcases a modern approach to thiazole synthesis.

Multi-Step Synthesis from Acrylate Derivatives

The multi-step synthesis of ATC, often starting from acrylate derivatives, provides a more controlled, albeit lengthier, route. A common industrial method involves the reaction of methyl chloroacrylate with thiourea. wikipedia.org

A detailed multi-step procedure starts with the chlorination of methyl acrylate to produce 2,3-dichloro methyl propionate. google.com This intermediate is then hydrolyzed under alkaline conditions to synthesize 2-chloroacrylic acid. Finally, the addition of thiourea under acidic conditions, followed by a pH increase to induce cyclization, yields 2-amino-δ²-thiazoline-4-carboxylic acid. google.com

Another approach utilizes ethyl bromopyruvate, which is reacted with thiourea in ethanol (B145695) under reflux to produce ethyl 2-aminothiazole-4-carboxylate. nih.gov The resulting ester can then be hydrolyzed to afford ATC.

Optimization of Reaction Conditions and Yields

Significant efforts have been directed towards optimizing the synthesis of ATC to maximize yield and purity while minimizing costs. In the one-pot synthesis from methyl acrylate, the use of a cosolvent during the chlorination step has been shown to improve the chlorination yield. google.comgoogle.com Furthermore, specific temperature control programs during chlorination are crucial for high efficiency. google.com

The optimization of a multi-step synthesis of 2-aminothiazole-5-carboxamide, a related structure, involved a one-pot treatment with thiourea after a chemoselective α-bromination of a β-ethoxyacrylamide, resulting in excellent yields. semanticscholar.org This highlights the potential for optimizing similar steps in the ATC synthesis.

The table below summarizes the reaction conditions and yields for different synthetic routes to ATC.

| Starting Materials | Key Reagents and Conditions | Yield | Reference |

| Methyl acrylate, Chlorine, Sodium hydroxide, Thiourea, Hydrochloric acid, Ammonia water | Sequential reaction without isolation of intermediates; controlled chlorination temperature (-5 to 10 °C), cyclization at 60-70 °C and pH 7.0-7.5 | 74.37% | google.com |

| 2,3-Dichloropropionic acid, Thiourea | One-pot reaction | 93% | researchgate.net |

| Ethyl bromopyruvate, Thiourea | Reflux in ethanol, followed by basification with NaOH | Not specified | nih.gov |

| Phenylacetaldehyde, Methyl dichloroacetate, Sodium methoxide, Thiourea | Darzens reaction followed by reaction with thiourea | Not specified for ATC, but a general method for 2-aminothiazole-4-carboxylates | plos.org |

Table 1: Summary of Synthetic Routes to 2-Amino-δ²-Thiazoline-4-Carboxylate (ATC)

Preparation of Thiazolidine-4-Carboxylate (T4C) Analogues

The construction of the thiazolidine-4-carboxylate core is a fundamental step, often utilizing readily available amino acid precursors. These methods allow for the creation of a diverse range of analogues with various substitution patterns.

A primary and widely used method for synthesizing thiazolidine-4-carboxylate analogues is the condensation reaction of cysteine with various carbonyl compounds. nih.govnih.govsigmaaldrich.com L-cysteine is a common starting material, reacting with aldehydes or ketones to form the thiazolidine (B150603) ring in a spontaneous condensation-cyclization process. nih.govjst.go.jp For instance, the reaction of L-cysteine with appropriate benzaldehydes in a mixture of ethanol and water at room temperature yields (2RS,4R)-2-arylthiazolidine-4-carboxylic acids. nih.gov Similarly, reacting L-(R)-Cysteine with pyruvic acid or ethyl pyruvate (B1213749) leads to the formation of 2-methyl-2,4-thiazolidinedicarboxylic acid derivatives. jst.go.jp This straightforward approach allows for the introduction of a wide variety of substituents at the C2 position of the thiazolidine ring, depending on the chosen carbonyl compound. The reaction of methyl chloroacrylate with thiourea is another route to produce 2-aminothiazoline-4-carboxylic acid (ACTA). wikipedia.org

| Reactants | Product | Notes |

| L-Cysteine + Benzaldehydes | (2RS,4R)-2-Arylthiazolidine-4-carboxylic acids | Reaction occurs in ethanol/water at ambient temperature. nih.gov |

| L-(R)-Cysteine + Pyruvic Acid/Ethyl Pyruvate | 2-Methyl-2,4-thiazolidinedicarboxylic acid derivatives | A spontaneous condensation–cyclization reaction. jst.go.jp |

| Methyl chloroacrylate + Thiourea | 2-Aminothiazoline-4-carboxylic acid (ACTA) | An industrial synthesis intermediate for L-cysteine. wikipedia.org |

| L- or D-cysteine + Benzonitrile | (4R or 4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid | Reaction proceeds in methanol (B129727) and phosphate (B84403) buffer over several days. nih.gov |

Beyond simple condensation, various strategies exist to create more complex substituted thiazolidine rings. These methods introduce substituents at positions other than C2, expanding the chemical diversity of the resulting analogues. A general protocol for synthesizing a library of thiazoline derivatives involves a cascade reaction between a substrate like a thiourea derivative and a Michael acceptor. nih.gov The nature of the N-substituent on the thiourea does not significantly alter the reaction's outcome, allowing for the incorporation of both electron-donating and electron-withdrawing groups. nih.gov

Another approach involves the reaction of 2-aminoethanethiols with appropriate reagents. wikipedia.org Furthermore, multi-component reactions offer an efficient pathway. For example, a one-pot, three-component reaction between carbon disulfide, a primary amine, and a bromo acylketone can produce thiazoline analogues in excellent yields. rsc.org The substitution pattern on the final thiazolidine ring can be controlled by the choice of starting materials, allowing for modifications at the N3 and C5 positions in addition to the C2 and C4 positions inherent from the cysteine backbone. nih.gov

Derivatization and Scaffold Functionalization Strategies

Once the core thiazolidine-4-carboxylate scaffold is synthesized, its properties can be finely tuned through various derivatization and functionalization reactions. These modifications are crucial for exploring the chemical space and optimizing the molecule for specific applications.

The carboxylic acid group at the C4 position is a prime site for modification. researchgate.net Esterification and amidation are common transformations that alter the polarity, solubility, and biological interactions of the molecule. For example, (2RS,4R)-2-arylthiazolidine-4-carboxylic acids can be converted to their corresponding amides by coupling them with various amines using reagents like EDCI/HOBt. nih.gov This has been used to synthesize a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs). nih.gov Esterification can also be achieved; for instance, treating the carboxylic acid with DCC/DMAP can yield the corresponding ester. nih.gov These derivatizations are essential for structure-activity relationship (SAR) studies, as seen in the development of potential anticancer agents where the nature of the amide group significantly influences activity. nih.gov

Table of Derivatization Reactions at the Carboxylic Acid Moiety

| Starting Material | Reagents | Product Type |

|---|---|---|

| (2RS,4R)-2-Arylthiazolidine-4-carboxylic acids | Amines, EDCI/HOBt | Carboxamides nih.gov |

Introducing substituents directly onto the thiazoline ring is another key strategy for functionalization. nih.gov The nitrogen atom of the thiazolidine ring is a common site for modification. For example, N-acetylation can be performed to protect the amino group and potentially increase the stability of the compound. jst.go.jp This has been demonstrated in the synthesis of N-acetyl-2-methyl-2,4-thiazolidinedicarboxylic acid derivatives, which are expected to be more stable prodrugs of cysteine. jst.go.jp

Substituents can also be added to the carbon atoms of the ring. The C2 position is readily functionalized by selecting different aldehydes or ketones during the initial condensation with cysteine. nih.gov The C5 position can also be targeted for substitution. The electron-rich nature of the C5 position in the thiazole ring makes it susceptible to electrophilic attack, a principle that can be extended to thiazoline systems under certain conditions. pharmaguideline.com

To create more complex and potentially more active molecules, the thiazoline-4-carboxylate scaffold can be conjugated with other heterocyclic systems. This approach aims to combine the structural features of different pharmacophores to generate hybrid molecules with novel properties. nih.gov

For example, thiazolidin-4-one derivatives have been linked to 1,2,4-triazole (B32235) rings. chemmethod.com In one synthetic route, a symmetrical 4-amino-1,2,4-triazole (B31798) compound is first converted to a Schiff base, which then reacts with thioglycolic acid to form the target thiazolidin-4-one derivative fused to the triazole. chemmethod.com Similarly, thiazole-containing compounds have been synthesized to include other heterocyclic rings such as pyrazole, pyridine, and chromene. nih.gov A series of coumarin (B35378)–thiazoline hybrids has also been synthesized by condensing 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol. nih.gov These strategies significantly expand the structural diversity and potential biological activity of thiazoline-based compounds.

Chiral Resolution and Asymmetric Synthesis for Specific Isomers

The synthesis of enantiomerically pure Δ³-thiazoline-4-carboxylates is a critical aspect of their development for various applications, as different stereoisomers can exhibit distinct biological activities and chemical properties. Two primary strategies are employed to obtain single enantiomers: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution:

Chiral resolution involves the separation of enantiomers from a pre-existing racemic mixture of Δ³-thiazoline-4-carboxylates. This can be achieved through several methods, with the formation of diastereomeric salts being a common approach. In this method, the racemic carboxylic acid is reacted with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure Δ³-thiazoline-4-carboxylate.

Another technique for chiral resolution is chromatography using a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) with a suitable CSP can effectively separate the enantiomers of Δ³-thiazoline-4-carboxylate derivatives. The choice of the chiral stationary phase is crucial and often involves polysaccharide-based columns. molnar-institute.com

Asymmetric Synthesis:

Asymmetric synthesis aims to create a specific enantiomer of Δ³-thiazoline-4-carboxylate directly, avoiding the need for a resolution step. A prevalent strategy involves the use of a chiral pool, where a readily available enantiomerically pure starting material is converted into the desired product. For Δ³-thiazoline-4-carboxylates, natural amino acids such as L-cysteine and D-cysteine are ideal chiral precursors.

The synthesis typically begins with the reaction of the chiral cysteine with a suitable electrophile to construct the thiazoline ring. The inherent chirality of the cysteine starting material directs the stereochemical outcome of the reaction, leading to the formation of the corresponding enantiomerically enriched Δ³-thiazoline-4-carboxylate.

Table 1: Comparison of Chiral Synthesis Strategies for Thiazoline-4-Carboxylates

| Strategy | Description | Key Considerations |

|---|---|---|

| Chiral Resolution | Separation of a racemic mixture of enantiomers. | Requires a suitable chiral resolving agent or chiral stationary phase. Maximum theoretical yield for the desired enantiomer is 50%. |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer from a prochiral or chiral starting material. | Often utilizes chiral catalysts or auxiliaries. Can theoretically achieve up to 100% yield of the desired enantiomer. |

Role in Thiamine (B1217682) (Vitamin B1) Biosynthesis Pathways

Thiamine, in its active form thiamine diphosphate, is an essential cofactor for enzymes central to metabolism. frontiersin.org The biosynthesis of thiamine involves the separate synthesis of a pyrimidine (B1678525) and a thiazole moiety, which are then coupled. nih.gov

In eukaryotes such as yeast and plants, the formation of the thiamine thiazole moiety is catalyzed by a single enzyme, Thiamine Thiazole Synthase (THI4). nih.govnih.gov This enzyme employs a unique mechanism that distinguishes it from the multi-enzyme pathway found in many bacteria. nih.gov The THI4 enzyme acts as a suicide enzyme, meaning it undergoes a single turnover before becoming inactive. mdpi.comyeastgenome.org It provides the sulfur atom for the thiazole ring from one of its own cysteine residues. frontiersin.orgyeastgenome.org In Saccharomyces cerevisiae, the thiazole is formed from NAD, glycine, and a cysteine residue from the active site of Thi4p. yeastgenome.org This single-turnover mechanism is thought to be a way to coordinate the production of the thiazole and pyrimidine precursors. frontiersin.org

Some research suggests that certain plant THI4s may not be suicide enzymes and can utilize hydrosulfide (B80085) as a sulfur donor under hypoxic conditions. mdpi.com Additionally, some archaeal THI4s lack the active site cysteine and are truly catalytic, using environmental sulfide. mdpi.com

The biosynthesis of the thiazole moiety in eukaryotes begins with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and glycine. nih.govmdpi.com The THI4 enzyme catalyzes the conversion of NAD to an adenylated thiazole derivative (ADT). nih.govmdpi.com This process involves the intermediacy of ADP-ribose and ADP-ribulose. nih.gov The sulfur atom required for the formation of the thiazole ring is provided by a cysteine residue within the THI4 active site. yeastgenome.org The final thiazole precursor, 2-(2-carboxy-4-methylthiazol-5-yl) ethyl phosphate (cThz-P), is then formed. mdpi.com

| Precursor | Intermediate | Enzyme | Product |

| Nicotinamide adenine dinucleotide (NAD), Glycine | Adenylated thiazole derivative (ADT) | Thiamine Thiazole Synthase (Thi4) | 2-(2-carboxy-4-methylthiazol-5-yl) ethyl phosphate (cThz-P) |

This table outlines the key molecules and the enzyme involved in the eukaryotic biosynthesis of the thiamine thiazole precursor.

Metabolic Conversion of Thiazolidine-4-Carboxylate (T4C)

Thiazolidine-4-carboxylate (T4C) is a proline analog that can be metabolized by various organisms. plos.orgsemanticscholar.org Its conversion involves enzymes that are also part of proline catabolism.

The enzyme Proline Utilization A (PutA) is a bifunctional enzyme with both proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities. nih.govnih.gov PutA has been shown to catalyze the FAD-dependent oxidation of T4C. nih.govnih.gov In fact, the catalytic efficiency of PutA with T4C is significantly higher than with its natural substrate, proline. nih.gov This is due to a lower Michaelis constant (Km) for T4C, indicating a stronger binding affinity to the enzyme's active site. nih.gov

The oxidation of L-thiazolidine-4-carboxylate (T4C) by the PRODH activity of PutA results in the formation of Δ(2)-thiazoline-4-carboxylic acid (Δ(2)-T4C). nih.gov This reaction is faster than the oxidation of proline. nih.gov In rat liver and kidney cells, this oxidation is carried out by mitochondrial proline oxidase. plos.orgsemanticscholar.org

Following its formation, Δ(2)-Thiazoline-4-Carboxylic Acid is unstable and undergoes hydrolysis. In a process observed in Escherichia coli and rat liver, this hydrolysis yields N-formylcysteine. researchgate.netnih.gov This intermediate is then further hydrolyzed, either enzymatically by a cytosolic enzyme or non-enzymatically, to produce L-cysteine and formate. plos.orgsemanticscholar.orgresearchgate.netresearchgate.net This metabolic pathway effectively allows T4C to serve as a source of cysteine for the cell. nih.govresearchgate.net

| Substrate | Enzyme | Intermediate | Final Products |

| Thiazolidine-4-Carboxylate (T4C) | Proline Utilization A (PutA) / Proline Oxidase | Δ(2)-Thiazoline-4-Carboxylic Acid, N-formylcysteine | Cysteine, Formate |

This table summarizes the enzymatic conversion of Thiazolidine-4-Carboxylate to Cysteine and Formate.

Biosynthetic Pathways and Enzymatic Transformations Involving Thiazoline-4-Carboxylates

Structural Elucidation and Advanced Spectroscopic Characterization in Research

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as the quintessential method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for δ³-Thiazoline-4-carboxylate is not prominently available in foundational databases, the analysis of closely related thiazolidine (B150603) structures, such as (2R,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, provides a clear blueprint for how such a determination would be executed. science.gov This technique offers unambiguous proof of molecular structure.

For chiral molecules like thiazoline (B8809763) carboxylates, X-ray crystallography can determine the absolute configuration (the R or S designation at stereocenters) without ambiguity. science.gov The analysis provides precise coordinates for each atom, allowing for the detailed measurement of bond lengths, bond angles, and torsion angles. These parameters define the molecule's conformation—for instance, the puckering of the thiazoline ring and the spatial orientation of the carboxylate substituent. In the case of the related (2R,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, the thiazolidine ring was found to exist as a zwitterion in the solid state. science.gov

| Parameter | Value |

|---|---|

| Compound | (2R,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid science.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Key Interactions | Zwitterionic form in solid state science.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the mapping of atomic connectivity and stereochemistry.

A full structural assignment of δ³-Thiazoline-4-carboxylate in solution is achieved using a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton, especially around quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. mdpi.com

In a study of related thiazoline derivatives prepared from cysteine, the NMR spectra were complex, with non-equivalent protons at the 5-position giving rise to an ABX system, demonstrating the detailed structural insights available from NMR. researchgate.net

| Technique | Information Obtained |

|---|---|

| ¹H, ¹³C | Chemical environment and number of unique proton/carbon nuclei. |

| COSY | Identifies H-C-C-H spin systems. |

| HSQC | Assigns protons to their directly attached carbons. |

| HMBC | Establishes long-range (2-3 bond) H-C connectivity, confirming the molecular framework. |

| NOESY | Determines through-space proton proximities for conformational and stereochemical analysis. mdpi.com |

The thiazoline ring is not planar and can exist in various conformations. Dynamic NMR studies, often involving recording spectra at different temperatures, can provide insight into the energy barriers between different ring conformations. NOESY experiments are particularly useful for determining the predominant solution-state conformation by measuring the distances between protons on different parts of the molecule. mdpi.com For example, the relative orientation of the carboxylate group with respect to the ring can be determined by observing NOE signals between the C4-proton and protons on the C2 and C5 positions of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation pattern. The monoisotopic mass of δ³-Thiazoline-4-carboxylate is 131.0041 g/mol . epa.gov

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the elemental formula. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure elucidated by NMR. Key fragmentation pathways for δ³-Thiazoline-4-carboxylate would likely involve:

Decarboxylation: Loss of the carboxyl group (-COOH) as carbon dioxide (CO₂), resulting in a fragment with a loss of 44 Da.

Ring Cleavage: The thiazoline ring can fragment in predictable ways, such as cleavage adjacent to the sulfur or nitrogen atoms.

These fragmentation patterns help to verify the connectivity of the atoms within the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₅NO₂S epa.gov |

| Monoisotopic Mass | 131.0041 Da epa.gov |

| [M-COOH]⁺ Fragment (Predicted) | m/z 86.02 |

| [M-CO₂]⁺ Fragment (Predicted) | m/z 87.01 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 parts per million), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. researchgate.net For delta(3)-Thiazoline-4-carboxylate, with a molecular formula of C₄H₅NO₂S, HRMS is used to confirm this composition by matching the experimentally measured accurate mass with the theoretically calculated mass.

The theoretical monoisotopic mass of C₄H₅NO₂S is calculated by summing the masses of the most abundant isotopes of each element. This precise value allows for high-confidence identification.

Table 1: Theoretical Isotopic Masses for C₄H₅NO₂S

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| ³²S | 31.972071 |

| Calculated Monoisotopic Mass | 131.00410 |

An experimental HRMS measurement yielding a mass value extremely close to 131.0041 Da would provide strong evidence for the C₄H₅NO₂S formula, effectively ruling out other potential elemental compositions. thermofisher.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally fragile molecules, making it well-suited for this compound. wikipedia.orgnih.gov This method transfers ions from solution into the gas phase with minimal fragmentation, which typically allows for the clear observation of the molecular ion or, more commonly, a pseudomolecular ion. researchgate.net

Given its structure, this compound can be analyzed in both positive and negative ion modes:

Positive Ion Mode: The basic nitrogen atom in the thiazoline ring can be readily protonated, leading to the formation of a protonated molecule, [M+H]⁺, with an expected m/z of approximately 132.0119.

Negative Ion Mode: The acidic proton of the carboxylic acid group can be easily lost, resulting in a deprotonated molecule, [M-H]⁻, with an expected m/z of approximately 130.00-0.00.

ESI can be coupled with tandem mass spectrometry (MS/MS), where the selected pseudomolecular ion is fragmented to provide valuable structural information. researchgate.net The fragmentation pattern would help to confirm the connectivity of the thiazoline ring and the carboxylate group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. arxiv.orgmdpi.com These complementary methods probe the vibrational modes of chemical bonds. For this compound, IR and Raman spectra would reveal characteristic peaks corresponding to its key structural features.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H | Stretching (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O | Stretching | ~1710 |

| Thiazoline Ring | C=N | Stretching | 1690 - 1640 |

| Thiazoline Ring | C-S | Stretching | 700 - 600 |

The C=O stretch is typically a very strong and sharp absorption in the IR spectrum, while the O-H stretch of the carboxylic acid appears as a very broad band due to hydrogen bonding. The C=N stretch of the imine within the thiazoline ring would also be a key diagnostic peak. nih.gov

Characteristic Vibrational Modes of the Thiazoline Ring

The thiazoline ring itself possesses a set of characteristic vibrational modes that act as a structural fingerprint. These include not only the C=N and C-S stretching vibrations mentioned above but also various ring deformation and bending modes. nih.gov Studies on related thiazole (B1198619) and dihydrothiazole structures show characteristic absorptions that can be attributed to the collective motion of the ring atoms. cdnsciencepub.comacs.org These "ring breathing" modes and other skeletal vibrations typically occur in the fingerprint region of the spectrum (below 1500 cm⁻¹) and provide confirmatory evidence for the heterocyclic core. Isotopic substitution studies, for instance using ¹⁵N, can be employed to definitively assign vibrations involving the nitrogen atom of the ring. nih.gov

Analysis of Hydrogen Bonding and Molecular Environment

The molecular environment and intermolecular interactions, particularly hydrogen bonding, can be effectively studied using IR spectroscopy. The structure of this compound, with both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the imine nitrogen and the carbonyl oxygen), allows for the formation of strong hydrogen bonds. nih.govmdpi.com

In the solid state or in concentrated solutions, intermolecular hydrogen bonding is expected, typically forming dimers between the carboxylic acid groups of two molecules. This is evidenced in the IR spectrum by a significant broadening and red-shifting (shifting to lower frequency) of the O-H stretching band, often centered around 3000 cm⁻¹. nih.gov Furthermore, the C=O stretching frequency may also shift to a lower wavenumber upon hydrogen bonding. The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the imine nitrogen can also be investigated, which would influence the conformational preferences of the molecule. nih.gov

Photoelectron Spectroscopy (PES) for Electronic Structure Characterization

Photoelectron Spectroscopy (PES) is a powerful technique that provides direct experimental measurement of the binding energies of electrons in the molecular orbitals of a compound. core.ac.uk By irradiating a sample with high-energy photons (usually UV for valence electrons), electrons are ejected, and their kinetic energy is measured. This information is used to map the electronic energy levels of the molecule, offering deep insight into its chemical bonding and reactivity. For sulfur-nitrogen heterocycles, PES can help characterize the energies of orbitals associated with lone pairs on the heteroatoms and the π-system. osti.govmdpi.com

Valence Level Assignment and Frontier Orbital Characterization

The valence photoelectron spectrum provides information about the highest occupied molecular orbitals (HOMO) and other valence orbitals. The HOMO is of particular interest as it is involved in electron donation and is crucial for understanding the molecule's reactivity. youtube.com For this compound, the frontier orbitals are expected to have significant contributions from:

The non-bonding lone pair electrons on the sulfur atom.

The lone pair electrons on the nitrogen atom.

The lone pair electrons on the oxygen atoms of the carboxylate group.

The π-orbital of the C=N double bond.

PES can experimentally determine the ionization energy required to remove an electron from each of these orbitals. These experimental values are invaluable for validating and refining the results of quantum chemical calculations (e.g., Density Functional Theory, DFT), which are often used to model the electronic structure and predict the character of frontier orbitals. nih.govmdpi.comrsc.org The correlation between experimental PES data and theoretical calculations provides a robust characterization of the molecule's electronic landscape.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique employed for the stereochemical characterization of chiral molecules. As this compound possesses a stereocenter at the C4 position, it can exist as two enantiomers, (4R)-delta(3)-thiazoline-4-carboxylate and (4S)-delta(3)-thiazoline-4-carboxylate. CD spectroscopy is, therefore, a highly relevant and applicable method for the analysis of these specific chiral isomers. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing unique spectral fingerprints for each enantiomer.

The application of CD spectroscopy is crucial in determining the absolute configuration of chiral thiazoline derivatives and in assessing their enantiomeric purity. Research on the enantioselective synthesis of novel thiazoline cores has successfully utilized CD experiments to elucidate the stereochemistry of the synthesized products. Although specific CD spectral data for this compound is not extensively reported in publicly available literature, the principles of the technique and its successful application to analogous structures provide a strong basis for its utility in this context.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of atoms and chromophores within the molecule. For this compound, the key chromophores contributing to the CD spectrum would be the carboxyl group and the C=N bond of the thiazoline ring. The electronic transitions associated with these groups will interact with circularly polarized light differently in the (4R) and (4S) enantiomers, resulting in mirror-image CD spectra.

Illustrative Chiroptical Data for this compound Enantiomers

Due to the limited availability of specific experimental CD data for this compound in the literature, the following table presents illustrative data to demonstrate how such information would be typically presented. This data is based on the general principles of CD spectroscopy for chiral carboxylic acids and related heterocyclic compounds.

| Enantiomer | Wavelength (λ) [nm] | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Associated Electronic Transition |

| (4R)-delta(3)-Thiazoline-4-carboxylate | ~210 | Positive | n → π* (Carboxyl group) |

| ~240 | Negative | π → π* (C=N group) | |

| (4S)-delta(3)-Thiazoline-4-carboxylate | ~210 | Negative | n → π* (Carboxyl group) |

| ~240 | Positive | π → π* (C=N group) |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Strategies

The synthesis of thiazole (B1198619) and thiazoline (B8809763) derivatives has traditionally relied on methods that can be environmentally taxing. nih.gov Future work on delta(3)-thiazoline-4-carboxylate must prioritize the development of green and sustainable synthetic routes. nih.govresearchgate.net This involves leveraging innovative techniques that offer higher yields, scalability, cost-effectiveness, and simpler purification processes while minimizing hazardous waste. researchgate.netosi.lv

Promising approaches include:

Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can accelerate reaction rates, improve yields, and often allow for the use of greener solvents. researchgate.netbepls.com

Green Catalysis: The use of recyclable, non-toxic catalysts such as magnetic nanoparticles (e.g., NiFe₂O₄) or biocatalysts like chitosan-based hydrogels can significantly reduce the environmental impact of synthesis. nih.govacs.orgmdpi.com

Eco-Friendly Solvents: Shifting from conventional organic solvents to greener alternatives like water, deep eutectic solvents (DESs), or performing reactions under solvent-free conditions is a critical goal. bepls.commdpi.comnih.gov

Chemoenzymatic Synthesis: Employing enzymes, such as vanillyl alcohol oxidases or others discovered through protein engineering, offers a highly selective and efficient method for constructing the thiazoline ring under mild conditions. researchgate.netnovartis.com This approach combines the best of chemical and biological synthesis to create complex molecules. nih.gov

A comparative table of potential sustainable strategies is presented below.

| Strategy | Key Features | Potential Advantages for Synthesis |

| Microwave/Ultrasound | Energy transfer directly to reactants. | Reduced reaction times, increased yields, cleaner reactions. researchgate.netbepls.com |

| Nanoparticle Catalysis | High surface area, magnetic recoverability. | High efficiency, catalyst reusability, easy product separation. acs.org |

| Biocatalysis | High specificity and selectivity. | Mild reaction conditions, high enantioselectivity, reduced byproducts. nih.govmdpi.com |

| Deep Eutectic Solvents | Non-flammable, low volatility, biodegradable. | Replacement for hazardous volatile organic compounds (VOCs). mdpi.com |

| One-Pot/Multi-Component Reactions | Combining multiple synthetic steps without isolating intermediates. | Increased efficiency, reduced waste, atom economy. acs.orgrsc.org |

Discovery and Characterization of Undiscovered Enzymatic Pathways and Metabolic Roles

The metabolic fate of this compound is a significant unknown. Research on analogous compounds provides a compelling starting point for investigation. Thiazolidine-4-carboxylate (T4C), a saturated analog, is known to be a substrate for proline catabolic enzymes. nih.gov Specifically, the enzyme proline dehydrogenase (PRODH), a mitochondrial FAD-dependent enzyme, oxidizes T4C. nih.govoup.comwikipedia.org This oxidation is the first step in its metabolism. frontiersin.org

Future research should focus on:

Identifying Specific Oxidizing Enzymes: Determining if PRODH or other oxidoreductases catalyze the oxidation of this compound. Studies on related thiazolidines show that PutA, a bifunctional enzyme with PRODH activity, can oxidize them, in some cases more efficiently than proline itself. nih.gov

Characterizing Metabolic Products: The oxidation of T4C ultimately leads to the formation of cysteine. nih.gov However, the oxidation of thiazolidine-2-carboxylate (T2C) generates a stable Δ⁴-thiazoline-2-carboxylate species. nih.gov It is crucial to identify the specific downstream metabolites of this compound to understand its biological effects and residence time in a system.

Elucidating Hydrolytic Enzymes: Following oxidation, hydrolytic enzymes likely play a role in ring-opening and further degradation, as seen in the hydrolysis of N-formyl-cysteine in the T4C metabolic pathway. Identifying these specific hydrolases is a key objective.

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Mechanistic Analysis

To understand how this compound is formed, metabolized, and how it interacts with biological systems in real-time, advanced analytical techniques are indispensable.

In Situ NMR Spectroscopy: This powerful technique allows for the real-time monitoring of chemical reactions within the NMR tube. acs.orgiastate.edu It can be used to study the kinetics and mechanisms of synthetic routes and to track the enzymatic conversion of this compound, identifying transient intermediates that are invisible to ex-situ analysis. wiley.comrsc.org

Hyperspectral Imaging (HSI): HSI combines spectroscopy and imaging to provide spectral information for every pixel in an image. osti.govnih.gov By coupling this compound to a fluorescent probe, HSI could be used to map its distribution and concentration within single living cells. mdpi.comnih.gov This would provide unprecedented insight into its subcellular localization and interaction with organelles, helping to visualize metabolic processes and identify sites of action. laserfocusworld.com

Advanced X-ray and NMR for Structural Analysis: High-resolution X-ray crystallography and multi-dimensional NMR spectroscopy are essential for determining the precise three-dimensional structure of the molecule. nih.govacs.orgnih.gov Such structural data is fundamental for all structure-based research avenues.

Integration of Multi-Scale Computational Approaches for Predictive Modeling

Computational modeling is a cost-effective and powerful tool for predicting the properties and behavior of molecules before undertaking extensive laboratory work. For this compound, a multi-scale computational approach should be employed.

| Computational Method | Application Area | Predicted Outcome |

| Quantum Mechanics (QM) | Electronic structure calculation. | Reaction mechanisms, spectroscopic properties (NMR, IR shifts), transition state energies. |

| Molecular Docking | Predicting binding of the molecule to protein targets. | Identification of potential biological targets (enzymes, receptors), binding affinity scores, interaction modes. rsc.orgmdpi.com |

| Molecular Dynamics (MD) | Simulating the movement of the molecule and its target over time. | Conformational flexibility, stability of ligand-protein complexes, dynamic interactions. rsc.org |

| QSAR | Quantitative Structure-Activity Relationship modeling. | Predicting biological activity based on chemical structure for a series of derivatives. rsc.org |

| ADME/Tox Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity modeling. | Pharmacokinetic profile, potential toxicity, drug-likeness. nih.gov |

By integrating these methods, researchers can build predictive models to prioritize synthetic targets, identify the most promising biological assays, and anticipate potential metabolic fates and toxicities.

Exploration of New Biological Targets and Elucidation of Novel Mechanistic Paradigms

The broader class of thiazole-containing compounds exhibits a vast range of biological activities, suggesting that this compound could interact with numerous biological targets. nih.govacs.org Future research should involve broad-spectrum screening to uncover its biological potential.

Potential target classes for investigation include:

Enzyme Inhibition: Many thiazole derivatives are known to be potent enzyme inhibitors. dntb.gov.uaresearchgate.net this compound should be screened against key enzyme families, such as carbonic anhydrases, kinases, aldose reductase, and proteases, which are implicated in diseases ranging from glaucoma to cancer. rsc.orgnih.govnih.gov

Anticancer Activity: Given that numerous thiazole derivatives show cytotoxicity against cancer cell lines, the antiproliferative and apoptosis-inducing effects of this compound should be evaluated against a panel of human cancer cells. mdpi.comnih.gov

Antimicrobial Effects: The thiazoline ring is a core component of some antibiotics. Screening against a range of bacterial and fungal pathogens is a logical step to explore its potential as an antimicrobial agent.

Once a biological activity is identified, the subsequent challenge is to elucidate the mechanism of action. This involves identifying the specific molecular target and understanding how the compound modulates its function to produce the observed effect.

Design and Development of Chemically Biology Tools for Pathway Probing

To investigate the metabolic pathways and identify the cellular binding partners of this compound, it is essential to develop chemical probes derived from its structure. The reactivity of the thiazoline ring and its carboxylate group provides handles for chemical modification. rsc.orgnih.gov

Future work should focus on the synthesis of:

Fluorescently Labeled Probes: Attaching a fluorophore to the molecule would allow for its visualization in cells using techniques like confocal microscopy and hyperspectral imaging, revealing its subcellular distribution.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the isolation of binding partners (e.g., enzymes, receptors) from cell lysates through affinity purification, followed by identification using mass spectrometry.

Photo-affinity Labels: Introducing a photo-reactive group (e.g., an azide (B81097) or diazirine) would allow for the formation of a covalent bond between the probe and its binding partner upon UV irradiation, enabling irreversible capture and identification of the target protein.

These chemical tools are indispensable for moving from an observation of biological activity to a deep mechanistic understanding of the compound's function within a complex biological system.

Investigation into the Structural Dynamics and Conformation-Activity Relationships of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. A thorough investigation into the structural dynamics of this compound is crucial for understanding how it interacts with biological targets.

This research avenue involves:

Conformational Analysis: Using a combination of NMR spectroscopy and computational methods like molecular dynamics simulations to determine the preferred conformations of the molecule in solution. acs.org

High-Resolution Structural Biology: Obtaining crystal structures of the compound bound to its biological targets (if identified) via X-ray crystallography. nih.govresearchgate.net This provides a static snapshot of the binding mode at atomic resolution.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic modifications to the thiazoline ring and carboxylate group. By correlating the changes in chemical structure with changes in biological activity, a robust SAR model can be built. This model is essential for the rational design of more potent and selective analogs.

Understanding the precise relationship between the compound's conformation and its activity will guide future drug design efforts, allowing for the optimization of its properties for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for δ³-thiazoline-4-carboxylate derivatives, and how can purification challenges be addressed?

- Methodological Answer : The synthesis of δ³-thiazoline-4-carboxylate derivatives often involves condensation reactions between thiol-containing precursors and carbonyl compounds. A critical challenge is separating structurally similar byproducts. Traditional silica gel chromatography may fail due to overlapping elution profiles . Advanced chromatographic techniques (e.g., HPLC with gradient elution or GC-MS for volatile derivatives) are recommended for higher resolution. For example, HPLC using a C18 reverse-phase column with acetonitrile/water gradients can resolve compounds with minor structural differences .

Q. How can researchers verify the structural integrity of δ³-thiazoline-4-carboxylate derivatives post-synthesis?

- Methodological Answer : Multi-modal spectroscopic validation is essential. Combine -NMR to confirm proton environments, FT-IR to identify functional groups (e.g., carboxylate C=O stretching at ~1700 cm), and mass spectrometry for molecular ion confirmation. X-ray crystallography is ideal for unambiguous structural determination, particularly for stereoisomers or tautomeric forms . For unstable derivatives, low-temperature crystallography or computational modeling (DFT) can supplement experimental data .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) in δ³-thiazoline-4-carboxylate derivatives be resolved?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray structures often arise from dynamic equilibria (e.g., ring puckering or tautomerism). Use variable-temperature NMR to detect conformational flexibility. For example, broadening or splitting of peaks at low temperatures may indicate interconverting states. Cross-validate with solid-state NMR or neutron diffraction if crystalline forms exhibit polymorphism . Computational simulations (MD or QM/MM) can model dynamic behavior and reconcile experimental contradictions .

Q. What strategies enhance the stability of the δ³-thiazoline ring under physiological conditions for biomedical applications?

- Methodological Answer : Ring stability is influenced by substituent electronics and steric effects. Introducing electron-withdrawing groups (e.g., nitro or acetyl) at the C2 position reduces nucleophilic attack on the ring. Protecting the carboxylate group as an ethyl ester or amide derivative also mitigates hydrolysis . Accelerated stability studies (e.g., pH 7.4 buffer at 37°C with LC-MS monitoring) can identify degradation pathways. For radiopharmaceutical chelators (e.g., Tc-99m), coordinate the thiazoline sulfur with transition metals to stabilize the ring .

Q. How do substituent modifications on the δ³-thiazoline ring affect its bioactivity in enzyme inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at key positions (C2, C4). For example:

- C2 modifications : Bulky aryl groups enhance hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition).

- C4 carboxylate derivatives : Esterification improves membrane permeability, while free carboxylates enhance water solubility for in vitro assays .

Use molecular docking (AutoDock Vina) to predict binding modes and validate with enzymatic assays (e.g., IC determination via fluorescence quenching).

Analytical and Data Interpretation Questions

Q. What analytical workflows are recommended for characterizing δ³-thiazoline-4-carboxylate mixtures in complex reaction matrices?

- Methodological Answer : Employ hyphenated techniques such as LC-UV-MS/MS for simultaneous separation and identification. For isomers, use chiral columns (e.g., Chiralpak IA) with polar organic mobile phases. Data-independent acquisition (DIA) in MS/MS can deconvolute co-eluting peaks. Pair with multivariate analysis (PCA or PLS-DA) to identify spectral biomarkers for each component .

Q. How should researchers address contradictory bioactivity results between in vitro and in vivo models for δ³-thiazoline-4-carboxylate derivatives?

- Methodological Answer : Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability or metabolic clearance). Perform ADME profiling:

- In vitro : Microsomal stability assays (human liver microsomes) to predict hepatic metabolism.

- In vivo : Radiolabeled tracer studies (e.g., -labeled derivatives) to track distribution and excretion .

Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Synthetic Chemistry Challenges

Q. Why do reduction attempts of δ³-thiazoline-4-carboxylate derivatives yield complex mixtures, and how can selectivity be improved?

- Methodological Answer : Over-reduction or side reactions (e.g., ring-opening) are common. Use selective reducing agents:

- Carboxylate to alcohol : Employ NaBH/I in THF at 0°C to avoid over-reduction.

- Thiazoline ring preservation : Catalytic hydrogenation (Pd/C, H) under mild pressure (1–2 atm) prevents ring scission .

Monitor reaction progress via TLC or in situ IR to terminate at the intermediate stage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.